molecular formula C15H24N2O B1335116 (3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 626208-51-3

(3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No. B1335116
M. Wt: 248.36 g/mol
InChI Key: GUWBXULZILRFNC-UHFFFAOYSA-N
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Description

3-Methylbenzyl alcohol, a related compound, is an organic building block . It participates in gas phase hydrogenation of methanolic solutions of isophthaldehyde over a Ni/SiO2 catalyst .


Synthesis Analysis

3-Methylbenzyl chloride, another related compound, can be synthesized by chlorinating m-xylene with chlorine gas in the presence of a small amount of pyridine or a pyridine derivative .


Molecular Structure Analysis

The molecular structure of 3-Methylbenzyl alcohol is represented by the linear formula CH3C6H4CH2OH .


Chemical Reactions Analysis

In atmospheric aerosol studies, organosulfate standards such as 3-methylphenyl sulfate and 3-methyl benzyl sulfate were synthesized .


Physical And Chemical Properties Analysis

3-Methylbenzyl alcohol has a boiling point of 215 °C/740 mmHg and a density of 1.015 g/mL at 25 °C .

Scientific Research Applications

Chemical and Pharmacological Interest in Morpholine Derivatives

Morpholine derivatives, including (3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine, have been a focus of pharmacological and chemical research due to their broad spectrum of pharmacological activities. The morpholine moiety, in particular, has been extensively studied, and its incorporation into various organic compounds has led to the development of molecules with diverse pharmacological properties. The structural versatility of morpholine derivatives makes them significant in the field of medicinal chemistry, offering a broad range of pharmacophoric activities (Asif & Imran, 2019).

Catalytic Non-Enzymatic Kinetic Resolution

The compound has also been implicated in the field of asymmetric synthesis, particularly in the context of catalytic non-enzymatic kinetic resolution (KR). Non-enzymatic KR of racemic compounds using chiral catalysts is of great importance in asymmetric organic synthesis, with morpholine derivatives playing a role in this process. This method provides high enantioselectivity and yield for both products and recovered starting materials, marking its significance in the synthesis of chiral compounds (Pellissier, 2011).

Neuroprotective and Pharmacological Attributes

In pharmacological research, derivatives of morpholine, such as (3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine, have been studied for their neuroprotective, antiaddictive, and antidepressant-like activities. These compounds are implicated in various neurodegenerative diseases of the central nervous system. The therapeutic effects of these compounds may be associated with the activation of the monoaminergic system in brain structures, along with inhibition of MAO-dependent oxidation and modulation of glutamatergic system activity (Antkiewicz‐Michaluk et al., 2018).

Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton

The synthesis and biological assessment of benzosuberone skeleton and its derivatives, which include morpholine rings, have been extensively studied. These compounds are recognized for their wide range of biological actions, including anti-cancer, antibacterial, antifungal, and anti-inflammatory effects. The synthesis of benzosuberone-based ring systems and their pharmacological activities have been detailed, emphasizing the importance of morpholine derivatives in drug development and medicinal chemistry (Bukhari, 2022).

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-14-4-2-5-15(12-14)13-16-6-3-7-17-8-10-18-11-9-17/h2,4-5,12,16H,3,6-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWBXULZILRFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

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